sodium;2-methanidylpropane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;2-methanidylpropane can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced by reacting 2-methyl-2-propanethiol with sodium hydroxide in an aqueous solution. The reaction is carried out at elevated temperatures to ensure complete conversion of the thiol to its sodium salt .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-methanidylpropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halide ions in alkyl halides to form thioethers.
Oxidation Reactions: It can be oxidized to form disulfides or sulfonates under appropriate conditions.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes, to their corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium hypochlorite are used for oxidation.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Major Products Formed
Substitution Reactions: Thioethers
Oxidation Reactions: Disulfides, sulfonates
Reduction Reactions: Alcohols
Scientific Research Applications
Sodium;2-methanidylpropane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium;2-methanidylpropane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged sulfur atom, which readily forms bonds with electrophiles. The compound can also undergo oxidation and reduction reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
- Sodium methanethiolate
- Sodium ethanethiolate
- Sodium propanethiolate
Uniqueness
Sodium;2-methanidylpropane is unique due to its branched structure, which provides steric hindrance and affects its reactivity compared to linear thiolates. This structural feature makes it particularly useful in selective reactions where steric effects play a crucial role .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and stability make it a valuable reagent in organic synthesis, biological modifications, and industrial production processes.
Properties
CAS No. |
864974-51-6 |
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Molecular Formula |
C4H9Na |
Molecular Weight |
80.10 g/mol |
IUPAC Name |
sodium;2-methanidylpropane |
InChI |
InChI=1S/C4H9.Na/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 |
InChI Key |
WSOUKJQSABOGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].[Na+] |
Origin of Product |
United States |
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